molecular formula C13H11F3N2O3 B2909803 Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate CAS No. 1385431-30-0

Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate

Cat. No. B2909803
CAS RN: 1385431-30-0
M. Wt: 300.237
InChI Key: PCSLNUIVMJKLIQ-UHFFFAOYSA-N
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Description

“Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The synthesis of compounds with a trifluoromethyl group can be achieved through various methods . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular formula of “Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate” is C11H10F3NO3 . Its average mass is 261.197 Da and its monoisotopic mass is 261.061279 Da .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .

Future Directions

The trifluoromethyl group is of significant interest in the field of medicinal chemistry . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that “Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate” and similar compounds may have potential applications in the development of new pharmaceuticals and agrochemicals.

properties

IUPAC Name

methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-21-11(19)8-18(6-5-17)12(20)9-3-2-4-10(7-9)13(14,15)16/h2-4,7H,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSLNUIVMJKLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC#N)C(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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